Propanedinitrile, ((2,5-dichlorophenyl)hydrazono)-
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Overview
Description
Propanedinitrile, ((2,5-dichlorophenyl)hydrazono)- is a chemical compound with the molecular formula C9H4Cl2N4 It is known for its unique structure, which includes a hydrazono group attached to a propanedinitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanedinitrile, ((2,5-dichlorophenyl)hydrazono)- can be synthesized through the reaction of 2,5-dichlorophenylhydrazine with malononitrile. The reaction typically involves the use of a suitable solvent such as ethanol or methanol and may require heating to facilitate the formation of the hydrazono compound. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of propanedinitrile, ((2,5-dichlorophenyl)hydrazono)- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The purification of the compound may involve techniques such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, ((2,5-dichlorophenyl)hydrazono)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides or other oxygen-containing derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazono compounds with various functional groups.
Scientific Research Applications
Propanedinitrile, ((2,5-dichlorophenyl)hydrazono)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propanedinitrile, ((2,5-dichlorophenyl)hydrazono)- involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Propanedinitrile, ((2,6-dichlorophenyl)hydrazono)-
- Propanedinitrile, ((2,4-dichlorophenyl)hydrazono)-
Uniqueness
Propanedinitrile, ((2,5-dichlorophenyl)hydrazono)- is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions. This positional isomerism can lead to differences in chemical behavior and biological activity compared to other similar compounds.
Properties
CAS No. |
1208-17-9 |
---|---|
Molecular Formula |
C9H4Cl2N4 |
Molecular Weight |
239.06 g/mol |
IUPAC Name |
2-[(2,5-dichlorophenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C9H4Cl2N4/c10-6-1-2-8(11)9(3-6)15-14-7(4-12)5-13/h1-3,15H |
InChI Key |
JFHUMTASYWMARZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NN=C(C#N)C#N)Cl |
Origin of Product |
United States |
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